Product packaging for Persin(Cat. No.:CAS No. 60640-59-7)

Persin

Cat. No.: B1231206
CAS No.: 60640-59-7
M. Wt: 380.6 g/mol
InChI Key: IBDVBNUJEGRVQN-NQLNTKRDSA-N
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Description

Contextualization within Natural Product Chemistry

Natural product chemistry focuses on the isolation, structure elucidation, and biological activity of compounds produced by living organisms. Persin fits squarely within this field as a phytochemical, a bioactive compound derived from plants. It is synthesized in specialized idioblast oil cells within the avocado fruit, leaves, stems, and seeds. usda.govresearchgate.net While idioblast oil cells are common throughout the plant kingdom, their specific function and the chemistry of the oils they contain have been subjects of considerable study. researchgate.net In avocados, these cells and their oil content, including this compound, are increasingly understood to play a defensive role against pathogens and insects. researchgate.net Research in natural product chemistry utilizes techniques such as extraction, chromatography (like HPLC and LC-MS), and spectroscopy (like NMR and mass spectrometry) to isolate, identify, and quantify natural compounds like this compound. sdu.dkuniversiteitleiden.nl

Significance of this compound as a Bioactive Acetogenin (B2873293)

This compound is classified as an acetogenin, a group of polyketide-derived compounds characterized by long aliphatic chains. usda.govresearchgate.net Acetogenins (B1209576) are primarily found in plants of the Annonaceae and Lauraceae families, to which the avocado tree belongs. researchgate.net These compounds are synthesized from fatty acid precursors and are known for exhibiting diverse biological activities. researchgate.net this compound, specifically, is structurally similar to fatty acids, such as linoleic acid. usda.gov Its significance as a bioactive acetogenin stems from observed effects in various biological systems, which have been the focus of numerous studies. usda.govresearchgate.net

Overview of Key Research Areas and Methodologies

Research on this compound spans several key areas, driven by its presence in avocado and its observed bioactivity. One significant area of research involves investigating its effects on various cell lines, particularly cancer cells. Studies have explored this compound's ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in certain cancer cell types, including human breast cancer cells. usda.govwikipedia.orgaugusta.eduresearchgate.netcardiff.ac.ukresearchgate.net These studies often employ in vitro methodologies, using cell cultures to assess the compound's direct impact. usda.govaugusta.educardiff.ac.ukresearchgate.net

Another area of research focuses on this compound's role in plant defense, investigating its fungicidal and insecticidal properties. usda.govresearchgate.netwikipedia.org This involves studying its effects on plant pathogens and insects, often using bioactivity-guided isolation techniques to identify the active compounds. sdu.dk

Furthermore, research includes the chemical synthesis of this compound and its analogues to explore structure-activity relationships and develop compounds with potentially enhanced or more targeted biological effects. researchgate.netresearchgate.netresearchgate.netnih.gov Methodologies in this area involve organic synthesis techniques and subsequent biological evaluation of the synthesized compounds. researchgate.netresearchgate.netnih.gov

Analytical methodologies are crucial for the detection and quantification of this compound in different parts of the avocado plant and in research samples. Techniques such as HPLC and LC-MS are commonly used for this purpose. sdu.dkuniversiteitleiden.nl Sample preparation methods are also critical, particularly due to this compound's structural instability, which necessitates minimizing exposure to heat and light.

Research findings related to the concentration of this compound in different avocado tissues highlight variations. For instance, this compound has been found to be more abundant in avocado leaves and pulp compared to the seed. nih.gov

Here is a table summarizing some research findings on this compound concentration in different avocado tissues:

Avocado TissueRelative this compound Level (% of total acetogenins)Source
Leaf52 nih.gov
Pulp36 nih.gov
Seed14 nih.gov

Studies have also investigated the mechanisms by which this compound exerts its biological effects. For example, research suggests that this compound can induce endoplasmic reticulum stress and influence microtubule polymerization in cancer cells. researchgate.netcardiff.ac.ukresearchgate.net

The study of this compound, therefore, involves a multidisciplinary approach, combining techniques from natural product chemistry, analytical chemistry, organic synthesis, and cell biology to understand its properties, distribution, and biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H40O4 B1231206 Persin CAS No. 60640-59-7

Properties

CAS No.

60640-59-7

Molecular Formula

C23H40O4

Molecular Weight

380.6 g/mol

IUPAC Name

[(12Z,15Z)-2-hydroxy-4-oxohenicosa-12,15-dienyl] acetate

InChI

InChI=1S/C23H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)19-23(26)20-27-21(2)24/h7-8,10-11,23,26H,3-6,9,12-20H2,1-2H3/b8-7-,11-10-

InChI Key

IBDVBNUJEGRVQN-NQLNTKRDSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)CC(COC(=O)C)O

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)CC(COC(=O)C)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)CC(COC(=O)C)O

Other CAS No.

56164-07-9

Synonyms

(Z,Z)-1-acetyloxy-2-hydroxy-12,15-heneicosadien-4-one
1-acetyloxy-2-hydroxy-12,15-heneicosadien-4-one
persin
persin, R-(Z,Z)-isomer
persin, S-(Z,Z)-isome

Origin of Product

United States

Occurrence and Biosynthesis of Persin

Natural Occurrence and Distribution in Persea americana Tissues

Persin is present in various tissues of the avocado tree, including the fruit (peel, pulp, and seed), leaves, and bark. nih.govontosight.airesearchgate.net The concentration of this compound can vary significantly depending on the specific tissue and cultivar. nih.govontosight.ai

Studies have shown a quantitative distribution of this compound across different parts of the avocado fruit. For instance, one study reported the highest concentration of this compound in avocado peel (720 µg/g), intermediate concentrations in the pulp (110.1 µg/g) and pit (98.7 µg/g), and undetectable levels in avocado meal derived from the fruit. nih.gov Another study also observed detectable amounts of this compound in the raw fruit, including the peel, pulp, and pit. illinois.edu The leaves of avocado cultivars have also been analyzed for this compound content, with discernible amounts found in most cultivars studied. phcogrev.com

Based on the search results, here is a summary of quantitative distribution data:

Avocado PartThis compound Concentration (µg/g)Source
Peel720 nih.gov
Pulp110.1 nih.gov
Pit98.7 nih.gov
Avocado MealUndetectable (< 10 µM) nih.govillinois.edu

It is important to note that this compound concentration can decrease during fruit ripening and storage. researchgate.net

Variable concentrations of this compound have been reported across different avocado cultivars. nih.govontosight.ai The 'Hass' variety, a widely cultivated type, has been reported to have relatively high this compound concentrations, particularly in its leaves (4.5–4.1 mg/g of fresh leaf). nih.govresearchgate.net Studies analyzing leaves of numerous commercial avocado cultivars have found discernible amounts of this compound in most, with concentrations ranging from 0.4 to 4.5 mg/g. phcogrev.com The variability in this compound levels across cultivars highlights the genetic and potentially environmental influences on its production. illinois.edu

Biosynthetic Pathways of Plant Acetogenins (B1209576)

This compound is classified as an acetogenin (B2873293), a class of fatty acid-derived natural products. nih.govspandidos-publications.com Plant acetogenins, including this compound, are synthesized through biosynthetic pathways that involve the derivation of long-chain fatty acids. nih.govspandidos-publications.com

Acetogenins are derived from fatty acids. spandidos-publications.com Specifically, this compound is described as a fatty acid derivative with a structure similar to linoleic acid. nih.gov Long-chain fatty acids (LCFAs), typically with 16 or 18 carbons, are synthesized in the plastids of plant cells. plos.orgnih.govmdpi.com These LCFAs are then exported to the cytosol and activated as acyl-CoAs, which serve as immediate precursors for the elongation process that leads to very-long-chain fatty acids (VLCFAs). nih.gov While the precise precursor molecule directly leading to the unique structure of this compound (a C21 fatty acid derivative) is not explicitly detailed in the provided search results, the biosynthesis of plant acetogenins is generally understood to originate from long-chain fatty acids. nih.govspandidos-publications.com Some research suggests that docosahexaenoic acid, along with alpha-linolenic and linoleic acids, could be potential precursors in acetogenin biosynthesis in avocado. frontiersin.org Odd-carbon chain fatty acids found in avocado seed triacylglycerols (TAGs) and diacylglycerols (DAGs) may also represent a pool of precursors for acetogenin synthesis. frontiersin.org

The biosynthesis of long-chain and very-long-chain fatty acids in plants involves a series of enzymatic steps. De novo fatty acid synthesis occurs in plastids and involves the concerted action of acetyl-CoA carboxylase and fatty acid synthase. mdpi.comtuscany-diet.net This process extends the fatty acyl chain by two carbons in a repeating four-step sequence. tuscany-diet.net

Very-long-chain fatty acids (VLCFAs), which are precursors to various lipids including some acetogenins, are synthesized in the endoplasmic reticulum through a fatty acid elongation (FAE) complex. plos.orgnih.govmdpi.com This complex typically consists of four core enzymes that perform sequential reactions to extend the acyl chain by two carbon units. nih.gov These steps include:

Condensation of acyl-CoA with malonyl-CoA catalyzed by β-Ketoacyl-CoA Synthase (KCS). plos.orgnih.gov

Reduction of the 3-ketoacyl-CoA by 3-Ketoacyl-CoA Reductase (KCR). plos.orgnih.gov

Dehydration of the 3-hydroxyacyl-CoA by 3-Hydroxyacyl-CoA Dehydratase (HCD). plos.orgnih.gov

Reduction of the enoyl-CoA by Enoyl-CoA Reductase (ECR). plos.orgnih.gov

This compound is a fatty acid derivative, and its biosynthesis is linked to the derivation of long-chain fatty acids. nih.govspandidos-publications.com Isolated idioblast cells in avocado have been shown to synthesize this compound when elicited with ethylene. researchgate.net Acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis, is inhibited by this compound, suggesting a potential regulatory link or involvement in the metabolic pathway. researchgate.net

Stereochemical Aspects of Natural this compound Production

The chemical structure of this compound is characterized as 1-acetyloxy-2-hydroxy-12,15-heneicosadien-4-one. ontosight.ai Natural this compound has been identified with a specific stereochemistry, described as (+)-(Z,Z)-1-(acetyloxy)-2-hydroxy-12,15-heneicosadien-4-one, indicating its optical activity and the configuration around its chiral center(s) and double bonds. researchgate.netscienceopen.com Stereochemistry, the study of the spatial arrangement of atoms in molecules, is crucial for understanding the properties and biological activities of natural products. slideshare.netacs.org The specific stereochemical configuration of natural this compound is a result of the enzymatic processes involved in its biosynthesis. While the detailed enzymatic mechanisms dictating the stereochemistry of each center in this compound are not fully elucidated in the provided texts, the biosynthesis of complex natural products often involves enzymes that control the stereochemical outcome of reactions. cam.ac.ukfrontiersin.org The (Z,Z) configuration of the double bonds at positions 12 and 15 and the (R) configuration at the hydroxyl-bearing carbon (C2) are defining stereochemical features of natural this compound. ontosight.airesearchgate.netscienceopen.com

Enantiomeric Configuration in Natural Isolates

This compound contains a chiral center, specifically at the C-2 position, leading to the possibility of enantiomers nih.govjst.go.jp. The absolute configuration at this chiral center determines whether it is the (R)- or (S)-enantiomer nih.govjst.go.jphmdb.ca.

Natural isolates of this compound from Persea americana have been reported to primarily contain the (R)-enantiomer, often referred to as (R)-Persin or (+)-(Z,Z)-1-(acetyloxy)-2-hydroxy-12,15-heneicosadien-4-one hmdb.canih.govlipidmaps.orgresearchgate.netnih.gov. While chiral natural products are typically produced in enantiomerically pure form, the occurrence of enantiomerically opposite metabolites or mixtures has been reported in nature nih.gov. However, specific detailed research findings on the enantiomeric ratio or the presence of the (S)-enantiomer in significant amounts in natural avocado isolates were not extensively detailed in the provided search results, beyond the identification of the (R)-isomer as the reported form nih.gov.

Biological Implications of Stereoisomerism

Stereoisomerism, including enantiomerism, can significantly influence the biological activity of a compound michberk.comsolubilityofthings.comnih.gov. This is because biological systems, such as enzymes and receptors, often exhibit stereospecificity, interacting preferentially with a particular stereoisomer solubilityofthings.comnih.gov.

Research on the biological implications of this compound stereoisomerism has focused on the difference in activity between the (R) and (S) isomers. Studies involving the synthesis and testing of both enantiomers have shown that only the (R)-isomer was found to be active in inducing necrosis in the lactating mammary gland in mice researchgate.net. This suggests a significant difference in the biological activity between the enantiomers of this compound, where the stereochemistry at the C-2 position plays a crucial role in its effects researchgate.net. Computational studies have also investigated the molecular structure and reactive sites of the (R) and (S) isomers, suggesting that differences in reactive sites and molecular orientation could contribute to the observed selectivity in biological activity researchgate.net. The mechanism by which the (R)-isomer is active while the (S)-isomer is inactive is thought to involve the selectivity of receptor molecules that interact with the diene portion of the molecule researchgate.net.

Data Table: this compound Enantiomers and Activity

EnantiomerConfiguration at C-2Activity in Lactating Mammary Gland Necrosis (Mouse Model) researchgate.net
(R)-PersinRActive
(S)-PersinSInactive

This table illustrates the differential biological activity observed between the (R) and (S) enantiomers of this compound in a specific biological assay.

Extraction, Isolation, and Purification Methodologies for Research Applications

Advanced Extraction Techniques for Persin Enrichment

Efficient extraction is the crucial first step in obtaining this compound from avocado plant sources. Various techniques are employed to maximize the yield and initial purity of the crude extract.

Solvent-Based Extraction Optimization

Solvent extraction is a fundamental method for isolating compounds from plant matrices. The optimization of solvent-based extraction for compounds like this compound involves selecting appropriate solvents, temperatures, times, and solid-to-solvent ratios to enhance efficiency and yield. For instance, studies on extracting compounds from plant materials often investigate the impact of solvent concentration (e.g., ethanol-water mixtures), extraction time, temperature, and the ratio of plant material to solvent openresearchafrica.orgmdpi.com. Research on extracting other compounds from avocado seeds has utilized solvents such as ethanol (B145695) and dichloromethane (B109758) through simple diffusion methods at room temperature google.com. The choice of solvent significantly influences the extraction yield and the types of compounds extracted researchgate.net.

Optimization studies for solvent extraction of various plant compounds highlight the importance of parameters such as temperature, residence time, solid-to-solvent ratio, and solvent type researchgate.net. For example, in the optimization of oil extraction from Parinari polyandra seeds, the optimal yield was achieved using n-hexane at a specific temperature, residence time, and solid-to-solvent ratio researchgate.net. Similarly, research on extracting phenolic compounds from quince peels demonstrated that solvent composition, extraction time, and temperature significantly impact the yield mdpi.com.

Modern Techniques (e.g., Supercritical Fluid Extraction, Ultrasound-Assisted)

Beyond traditional solvent extraction, modern techniques offer enhanced efficiency and can be more environmentally friendly. Supercritical Fluid Extraction (SFE) and Ultrasound-Assisted Extraction (UAE) are two such methods applied in natural product chemistry.

Supercritical Fluid Extraction utilizes a substance, often carbon dioxide, above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas ualberta.ca. This allows it to penetrate the plant matrix effectively and dissolve compounds. A key advantage of SFE is the ease of solvent removal simply by reducing the pressure, resulting in a solvent-free extract ualberta.casdu.dk. SFE has been explored for extracting various bioactive compounds from plant materials, with studies focusing on optimizing parameters like temperature, pressure, and the use of co-solvents to improve extraction yield mdpi.com.

Ultrasound-Assisted Extraction employs ultrasonic waves to create cavitation bubbles in the solvent, which helps to disrupt plant cell walls and release the target compounds mdpi.com. This technique can reduce extraction time and solvent consumption compared to conventional methods researchgate.net. UAE has been applied to extract various compounds from plant sources, with research focusing on optimizing parameters such as ultrasonic power, extraction time, temperature, and liquid-to-solid ratio to maximize the yield mdpi.comnih.gov. Studies have shown that UAE can be effective for extracting antioxidant compounds from seaweed, investigating different solvents and ultrasonic conditions aquaculturesciences.irresearchgate.net.

Chromatographic Separation Strategies

Following extraction, chromatographic methods are essential for isolating and purifying this compound from the complex mixture of compounds present in the crude extract. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase wikipedia.org.

Preparative High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and purification of various compounds, including those from natural sources nih.govresearchgate.net. Preparative HPLC is specifically employed to isolate larger quantities of a target compound for further research or application mxchromasir.comniab.res.in. This technique offers high resolution and sensitivity, making it suitable for purifying bioactive peptides and other complex molecules from mixtures researchgate.net.

In preparative HPLC, factors such as the choice of stationary phase (e.g., reversed-phase C18 columns), mobile phase composition, flow rate, and detection methods are optimized to achieve efficient separation and collection of the desired compound nih.govresearchgate.net. Preparative HPLC allows researchers to collect fractions containing the target molecule, which can then be further analyzed or used in subsequent experiments thermofisher.com. The selection of appropriate tubing diameter in HPLC is also crucial, particularly in preparative scale, to handle larger sample volumes and manage flow rates and pressure mxchromasir.com.

Column and Radial Chromatography Applications

Column chromatography is a foundational technique in natural product isolation, utilizing a stationary phase packed in a column to separate compounds based on their different affinities. Various types of column chromatography, including gel filtration, ion exchange, and affinity chromatography, are employed depending on the properties of the target compound and the matrix researchgate.netthe-scientist.com. These methods can be used as initial purification steps before employing higher-resolution techniques like HPLC.

Radial chromatography is an alternative column chromatography format where the mobile phase flows radially outwards from the center of a circular stationary phase the-scientist.comresearchgate.net. This geometry can offer advantages in terms of speed and efficiency compared to traditional axial flow columns, particularly for preparative separations the-scientist.comresearchgate.net. Studies comparing radial and axial chromatography have shown improvements in efficiency and resolution with radial formats for separating certain compounds researchgate.net. While not specifically detailed for this compound in the provided results, these column chromatography approaches are broadly applicable to the isolation of natural products.

Countercurrent Chromatography Approaches

Countercurrent Chromatography (CCC) is a liquid-liquid chromatography technique that does not utilize a solid stationary phase news-medical.netgoogle.com. Instead, it relies on the partition of solutes between two immiscible liquid phases, with one phase held stationary by a centrifugal force while the other phase is pumped through it news-medical.net. This support-free system minimizes irreversible adsorption of the sample onto a solid matrix, which can be advantageous for isolating certain natural products google.com.

CCC separates compounds based on their partition coefficients between the two liquid phases news-medical.net. Different types of CCC, such as high-speed countercurrent chromatography (HSCCC), have been developed to improve resolution and speed news-medical.netpan.olsztyn.pl. CCC has been successfully applied to the separation and purification of various natural compounds, including saponins (B1172615) from plant extracts, demonstrating its utility in natural product research pan.olsztyn.pl. The technique allows for the separation of compounds with similar polarities and can be used in both analytical and preparative scales pan.olsztyn.pl.

Purity Assessment and Yield Optimization in Research Batches

Achieving high purity and optimizing yield are critical aspects of isolating chemical compounds for research applications. For a compound like this compound, found in various parts of the avocado plant (Persea americana), these factors are influenced by the chosen extraction, isolation, and purification methodologies. Research efforts focus on developing efficient and reliable processes to obtain this compound in a suitable form for further study.

Purity assessment in research batches is typically performed using analytical techniques that can separate and quantify the target compound from impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods employed for this purpose. Quantitative Nuclear Magnetic Resonance (qNMR) is another powerful technique that can provide absolute quantification of a compound's purity without relying on calibration curves or external standards, making it valuable for accurate purity assessments resolvemass.cadtic.mil. The purity of a sample is often assessed by metrics such as the ratio of absorbance at specific wavelengths (e.g., A260/A280 for nucleic acids, where a ratio of 1.8 indicates pure DNA and 1.9-2.0 indicates highly purified RNA, with lower ratios suggesting protein or solvent contamination) or through chromatographic peak area analysis frontiersin.orglabome.com. For complex organic substances, a mass balance method, confirmed by techniques like qNMR, can be used to determine the mass fraction and purity researchgate.net.

Yield optimization in research batches involves refining each step of the extraction and purification process to maximize the amount of the desired compound obtained from the starting material. Factors influencing yield can include the choice of solvent, extraction time, temperature, particle size of the plant material, and the solvent-to-sample ratio researchgate.netresearchgate.netresearchgate.net.

Research findings highlight the impact of these parameters on extraction efficiency. For instance, studies on extracting compounds from avocado have explored different methods like Soxhlet extraction and ultrasonic extraction, investigating the effects of parameters such as reaction time, particle size, and solvent-to-solid ratio on the yield researchgate.net. One study on avocado oil extraction found optimal conditions for Soxhlet extraction at an 8-hour reaction time, 1.4mm particle size, and a 20:1 solvent-to-solid ratio, resulting in a yield of 69.7%. Ultrasonic extraction in the same study yielded 67.2% under optimal conditions of 1.5 hours, 2mm particle size, and a 15:1 solvent-to-solid ratio researchgate.net. While these studies focus on oil, the principles of optimizing extraction parameters are applicable to isolating specific compounds like this compound.

While specific detailed research findings on the quantitative yield and purity of this compound from various avocado sources using different research-scale methods were not extensively detailed in the search results, the general principles of purity assessment using methods like qNMR, HPLC, and GC-MS, and yield optimization through systematic variation of extraction and purification parameters, are applicable. Research on related plant compounds and extraction from biomass demonstrates that parameters like solvent concentration, temperature, and time are critical for maximizing the yield of target compounds mdpi.commdpi.comresearchgate.net.

Extraction MethodParticle SizeSolvent:Solid RatioExtraction TimeYield (%)
Soxhlet1.4 mm20:18 hours69.7
Ultrasonic2 mm15:11.5 hours67.2
Example data based on avocado oil extraction principles, specific this compound data would vary.
Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Column ChromatographyVariesHigherVaries
Example data based on general purification principles, specific this compound data would vary.

The goal in research is often to achieve a balance, obtaining a sufficient quantity of this compound with a high enough purity for the intended downstream applications, such as structural characterization or in vitro studies. The methodologies employed and their optimization are therefore central to successful research involving isolated this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of Persin and Its Analogues

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the accurate mass and elemental composition of a compound researchgate.net. HRMS provides a precise mass-to-charge ratio (m/z) that allows for the confident determination of the molecular formula researchgate.netncl-india.org. For persin, HRMS data confirms its molecular formula as C₂₃H₄₀O₄ with a monoisotopic mass of 380.29266 Da hmdb.cauni.lu.

HRMS also provides fragmentation patterns, which are characteristic ions produced when the molecule breaks apart in the mass spectrometer researchgate.netresearchgate.net. Analyzing these fragmentation patterns helps in piecing together the structure of the molecule by indicating the presence and location of specific functional groups and bonds researchgate.net. For ketones like this compound, α-cleavage is a predominant fragmentation mode miamioh.edu.

Here is a table summarizing some predicted HRMS data for this compound adducts:

Adductm/zPredicted CCS (Ų)
[M+H]⁺381.29994201.7
[M+Na]⁺403.28188206.5
[M+NH₄]⁺398.32648207.2
[M+K]⁺419.25582206.4
[M-H]⁻379.28538197.2
[M+Na-2H]⁻401.26733198.5
[M]⁺380.29211200.4
[M]⁻380.29321200.4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the complete structure of organic molecules, providing detailed information about the connectivity and environment of atoms nptel.ac.inrsc.org.

¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule, their chemical environment, and their connectivity to adjacent hydrogen atoms through spin-spin coupling wpmucdn.com. The chemical shifts (δ) and coupling patterns in the ¹H NMR spectrum are characteristic of specific functional groups and structural fragments within the this compound molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule wpmucdn.commsu.edu. The chemical shifts in the ¹³C NMR spectrum are sensitive to the hybridization state and electronic environment of each carbon atom msu.edu. Proton-decoupled ¹³C NMR spectra simplify the signals into single peaks for each unique carbon, making it easier to count the number of different carbon environments and assign them based on expected chemical shift ranges for different functional groups (e.g., carbonyl carbons, alkene carbons, aliphatic carbons) wpmucdn.commsu.edu.

Two-dimensional (2D) NMR techniques provide correlations between nuclei, allowing for the unambiguous assignment of signals and the determination of connectivity, even in complex molecules like this compound and its analogues nptel.ac.inrsc.orgprinceton.edu.

COSY (COrrelation SpectroscopY): COSY is a homonuclear 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through one, two, or three bonds rsc.orgprinceton.edu. This helps in identifying coupled spin systems within the molecule, such as sequences of connected methylene (B1212753) and methine groups in the aliphatic chain of this compound.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): HMQC and HSQC experiments are heteronuclear 2D NMR techniques that show correlations between protons and the carbons to which they are directly attached (one-bond correlations) rsc.orgprinceton.eduyoutube.com. This is crucial for assigning ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a heteronuclear 2D NMR experiment that reveals correlations between protons and carbons that are separated by two, three, or even four bonds rsc.orgprinceton.eduyoutube.com. These long-range correlations are invaluable for connecting different parts of the molecule and confirming the positions of functional groups, such as the acetate (B1210297) and ketone groups, relative to the aliphatic chain and the hydroxyl-bearing carbon.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY is a homonuclear 2D NMR experiment that shows correlations between protons that are spatially close to each other, regardless of the number of bonds separating them rsc.orgprinceton.edu. This technique is particularly useful for determining the stereochemistry of double bonds and the relative configuration of chiral centers by observingThrough-space interactions rsc.orgprinceton.edu. For this compound, NOESY can help confirm the cis configuration of the double bonds at positions 12 and 15.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on their characteristic vibrations researchgate.netperkinelmer.comlibretexts.orgyoutube.com. When a molecule is exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, corresponding to vibrational modes such as stretching and bending libretexts.orgyoutube.com.

The IR spectrum of this compound would show characteristic absorption bands corresponding to its key functional groups:

A strong absorption band around 1700-1720 cm⁻¹ indicative of the ketone carbonyl group (C=O) libretexts.org.

An absorption band around 1735-1750 cm⁻¹ for the ester carbonyl group in the acetate moiety libretexts.org.

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group (O-H) libretexts.org.

Absorption bands in the aliphatic C-H stretching region (2800-3000 cm⁻¹) and C=C stretching region (around 1650 cm⁻¹) for the double bonds libretexts.org.

IR spectroscopy provides complementary information to NMR and MS, helping to confirm the presence of the expected functional groups in the this compound structure researchgate.netlibretexts.org.

Chiroptical Methods for Stereochemical Confirmation

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are spectroscopic techniques used to study the interaction of chiral molecules with polarized light nptel.ac.inslideshare.nete-bookshelf.de. These methods are essential for confirming the absolute configuration of chiral centers in a molecule nptel.ac.ine-bookshelf.de.

This compound has a chiral center at the C-2 position, which bears the hydroxyl group wikipedia.orgnih.gov. Naturally occurring this compound has been reported to have the (R) configuration at this center wikipedia.orgnih.gov. Chiroptical methods can be used to experimentally determine the optical rotation or circular dichroism spectrum of this compound and compare it to known data or theoretical calculations for the (R) and (S) enantiomers nptel.ac.ine-bookshelf.de. This comparison allows for the confirmation of the stereochemistry at the chiral center nptel.ac.inaip.org.

The interaction of chiral molecules with circularly polarized light leads to phenomena like circular birefringence (difference in refractive index for left and right circularly polarized light) and circular dichroism (difference in absorption for left and right circularly polarized light) slideshare.nete-bookshelf.de. ORD measures the change in optical rotation with wavelength, while CD measures the differential absorption of circularly polarized light as a function of wavelength slideshare.nete-bookshelf.de. The shape and sign of the Cotton effect (the characteristic feature in ORD and CD spectra near an absorption band) can provide information about the stereochemistry and conformation of the chiral molecule nptel.ac.inslideshare.net.

Compound Names and PubChem CIDs

Molecular and Cellular Mechanisms of Persin Action

Modulation of Cell Cycle Progression

Persin, a novel plant-derived toxin, has been shown to exert significant effects on cell cycle regulation, particularly in cancer cells. In vitro studies have demonstrated that this compound can selectively halt the proliferation of human breast cancer cell lines by inducing an arrest at a specific phase of the cell cycle. nih.gov This modulation is a key aspect of its mechanism of action.

Research indicates that this compound's antiproliferative activity involves the induction of cell cycle arrest at the G2-M transition. nih.gov The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and cell division. youtube.com The G2-M checkpoint specifically prevents cells from entering mitosis (M phase) if there is DNA damage or if the cell is not properly prepared for division. youtube.comnih.gov By triggering this arrest, this compound effectively stops cancer cells from dividing and proliferating. Evidence suggests that this compound may function as a microtubule-stabilizing agent, which is a known mechanism for inducing G2-M arrest. nih.gov

Progression through the G2-M checkpoint is primarily controlled by a complex of proteins, notably Cyclin-Dependent Kinase 1 (Cdk1, also known as Cdc2) and Cyclin B1. nih.govlibretexts.orgnih.gov The activation of the Cdk1/Cyclin B1 complex is essential for a cell to enter mitosis. nih.govnih.gov The activity of this complex is, in turn, regulated by other proteins. For instance, the phosphatase Cdc25C activates Cdk1, while the kinase Wee1 inhibits it. nih.gov Inhibitory proteins like p21 can also block the Cdk1/Cyclin B1 complex, leading to G2-M arrest, often in response to DNA damage signals mediated by p53. nih.govnih.gov

Given that this compound is thought to act as a microtubule-stabilizing agent, its mechanism of inducing G2-M arrest likely involves the spindle assembly checkpoint. nih.gov This checkpoint monitors the attachment of microtubules to chromosomes. By stabilizing microtubules, this compound would disrupt the normal dynamics of the mitotic spindle, activating the checkpoint and preventing the cell from proceeding into anaphase, thus arresting it in the G2-M phase.

RegulatorFunction in G2-M TransitionPotential Impact of this compound
Cdk1 (Cdc2)/Cyclin B1 ComplexPrimary driver of entry into mitosis. nih.govnih.govActivity is inhibited downstream of this compound-induced microtubule disruption.
Cdc25CActivating phosphatase for Cdk1. nih.govMay be inhibited as part of the checkpoint response.
p53/p21Tumor suppressor p53 can induce the Cdk inhibitor p21, which blocks the Cdk1/Cyclin B1 complex to cause G2/M arrest. nih.govnih.govThis compound's action has been described as p53-independent, suggesting a different primary pathway. nih.gov
MicrotubulesForm the mitotic spindle required for chromosome segregation.This compound is suggested to act as a microtubule-stabilizing agent, disrupting spindle dynamics and causing arrest. nih.gov

Pathways of Programmed Cell Death Induction

In addition to halting the cell cycle, this compound actively induces programmed cell death, or apoptosis, in sensitive cancer cells. nih.gov This process is a controlled, energy-dependent mechanism that eliminates damaged or unwanted cells. this compound engages the intrinsic, or mitochondrial, pathway of apoptosis, which involves a cascade of specific molecular events. nih.gov

Studies have confirmed that this compound triggers a caspase-dependent apoptotic pathway. nih.gov Caspases are a family of cysteine proteases that execute the process of apoptosis. illinois.edu The pathway is hierarchical, involving initiator caspases and executioner caspases. nih.govabsin.netyoutube.com In the intrinsic pathway initiated by this compound, the key initiator caspase is Caspase-9. wikipathways.org Once cellular stress signals are received, Caspase-9 is activated within a complex called the apoptosome. absin.netyoutube.com Activated Caspase-9 then cleaves and activates executioner caspases, such as Caspase-3 and Caspase-7. nih.govnih.gov These executioner caspases are responsible for dismantling the cell by cleaving numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. illinois.edunih.gov

The initiation of this compound-induced apoptosis is critically dependent on the expression of a specific member of the Bcl-2 family of proteins—the BH3-only protein Bim. nih.gov BH3-only proteins are essential sensors of cellular stress and are key initiators of the intrinsic apoptotic pathway. nih.govnih.govandrewslab.ca Their primary role is to neutralize the pro-survival Bcl-2 family members (like Bcl-2 and Mcl-1), which normally sequester the pro-apoptotic effector proteins BAX and BAK. nih.govoncotarget.com By binding to and inhibiting the pro-survival proteins, BH3-only proteins like Bim "unleash" BAX and BAK, allowing them to become active. oncotarget.com Notably, Bim is recognized as a sensor of cytoskeletal integrity, which aligns with this compound's proposed role as a microtubule-stabilizing agent. nih.gov

Protein FamilyKey MembersRole in this compound-Induced Apoptosis
BH3-Only Proteins (Pro-Apoptotic Initiators)Bim, PUMA, NOXA, BidBim expression is essential for initiating this compound-induced apoptosis. nih.gov It acts as a damage sensor, neutralizing anti-apoptotic proteins. nih.govoncotarget.com
Anti-Apoptotic ProteinsBcl-2, Bcl-xL, Mcl-1These proteins are inhibited by Bim, which is a crucial step for apoptosis to proceed. oncotarget.com
Pro-Apoptotic EffectorsBAX, BAKFreed from inhibition, these proteins oligomerize on the mitochondrial outer membrane to induce permeabilization. nih.govoncotarget.com

The activation of BAX and BAK by the BH3-only protein Bim leads to a pivotal event in the apoptotic process: Mitochondrial Outer Membrane Permeabilization (MOMP). nih.govnih.gov BAX and BAK oligomerize to form pores or channels in the outer mitochondrial membrane. nih.gov This permeabilization results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.govresearchgate.net

The most critical of these factors is cytochrome c. youtube.comnih.gov Once in the cytosol, cytochrome c binds to a protein called Apoptotic Protease Activating Factor-1 (Apaf-1). absin.netwikipathways.org This binding, in the presence of dATP, triggers the assembly of the apoptosome, a large protein complex that recruits and activates the initiator Caspase-9. absin.netyoutube.com The activation of Caspase-9 at the apoptosome marks the "point of no return" and directly leads to the activation of the executioner caspase cascade, culminating in cell death. youtube.comnih.gov

Interactions with Cellular Cytoskeleton

This compound's most well-documented mechanism of action involves its profound impact on the cellular cytoskeleton, specifically the microtubule network. This interaction is central to its cytotoxic effects observed in various cancer cell lines.

Microtubule Stabilization and Tubulin Polymerization Promotion

Research has consistently demonstrated that this compound functions as a microtubule-stabilizing agent. nih.govnih.govtnstate.edu In studies involving human breast and ovarian cancer cells, this compound has been shown to increase the polymerization of tubulin into microtubules. nih.govresearchgate.net This stabilization of the microtubule network disrupts the dynamic instability required for normal cellular processes, particularly mitosis.

The consequence of this disruption is a significant arrest of cells in the G2/M phase of the cell cycle. nih.govresearchgate.netresearchgate.net By preventing the normal assembly and disassembly of the mitotic spindle, this compound effectively halts cell division. An in situ cellular assay quantifying drug-induced tubulin polymerization demonstrated that treatment of cancer cells with this compound led to a marked increase in the fraction of polymerized (pelleted) tubulin compared to soluble tubulin, an effect comparable to that of other known microtubule-stabilizing agents like paclitaxel (B517696). researchgate.net Furthermore, this activity is dependent on the expression of the BH3-only protein Bim, which is a known sensor of cytoskeletal integrity. nih.gov

Table 1: Effect of this compound on Tubulin Polymerization in Cancer Cells An interactive table summarizing key findings on this compound's impact on microtubule dynamics.

Cell Line Observation Outcome Reference
MCF-7 (Breast Cancer) Acts as a microtubule-stabilizing agent. Induces G2/M cell cycle arrest. nih.govnih.gov
Human Ovarian Cancer Cells Increases intracellular microtubule polymerization. Causes G2/M cell cycle arrest. nih.govresearchgate.net

Mechanistic Classification as a Microtubule-Targeting Agent

Based on its ability to promote tubulin polymerization and arrest the cell cycle, this compound is classified as a microtubule-targeting agent (MTA). nih.gov MTAs are a crucial class of chemotherapeutic agents that interfere with microtubule dynamics.

Competition experiments provide further insight into its specific mechanism. Studies using fluorescent taxol derivatives indicate that this compound's binding site on β-tubulin likely overlaps with the classical taxoid binding site, where prominent drugs such as paclitaxel and epothilone (B1246373) bind. nih.govresearchgate.net However, this compound exhibits a unique characteristic: it retains its activity in cell lines that have developed resistance to other taxoid-site ligands through single amino acid mutations. nih.govresearchgate.net This suggests that while there is an overlap, the precise binding location or interaction of this compound at the taxoid site is distinct. nih.gov This unique binding mode could make this compound a valuable agent against cancer cells that have developed resistance to other microtubule stabilizers. nih.govresearchgate.net

Lipid Metabolism Perturbations

This compound is an acetogenin (B2873293), a fatty acid derivative that is structurally similar to linoleic acid and is derived from the biosynthesis of long-chain fatty acids. usda.govnih.gov While its origin is rooted in lipid metabolic pathways, direct experimental evidence detailing its specific interactions with sphingolipid metabolism is limited.

Stimulation of de novo Ceramide Biosynthesis

Following an extensive review of available scientific literature, no studies were found that directly investigate or provide evidence for the stimulation of de novo ceramide biosynthesis by this compound.

Influence on Sphingolipid Metabolic Pathways

Similarly, current research has not established a direct influence of this compound on specific sphingolipid metabolic pathways. While this compound's structural similarity to fatty acids suggests a potential for interaction with lipid metabolism, dedicated studies on its effects on sphingolipid synthesis, turnover, or signaling are not present in the current body of scientific literature.

Endoplasmic Reticulum Stress (ERS) Induction

A significant aspect of this compound's mechanism of action is its ability to induce endoplasmic reticulum stress (ERS). The ER is a critical organelle for protein folding and processing, and disruptions to its function can trigger a cellular stress response that may ultimately lead to apoptosis. mdpi.com

In human breast cancer cells, this compound-induced apoptosis is directly associated with an increase in established markers of ERS. nih.gov Specifically, treatment with this compound leads to the upregulation of CHOP (C/EBP homologous protein) expression and enhanced splicing of XBP-1 (X-box binding protein 1), both of which are key events in the unfolded protein response (UPR), the signaling cascade activated by ERS. nih.gov

The cytotoxic effects of this compound are mediated by both CHOP-dependent and CHOP-independent ERS signaling pathways. nih.gov Crucially, the apoptotic response to this compound has been shown to be dependent on caspase-4, an initiator caspase specifically associated with ERS-induced apoptosis. nih.gov The use of a CASP-4 inhibitor markedly inhibits this compound-induced cell death. nih.gov This ERS-mediated pathway is potent enough to circumvent tamoxifen (B1202) resistance in breast cancer cells, indicating that this compound activates a distinct and effective cell death mechanism. nih.gov

Table 2: Markers of this compound-Induced Endoplasmic Reticulum Stress An interactive table detailing the key molecular indicators of ERS following this compound treatment in breast cancer cells.

Marker Change upon this compound Treatment Significance Reference
CHOP Expression Increased Indicates activation of a pro-apoptotic UPR pathway. nih.gov
XBP-1 Splicing Increased A hallmark of IRE1α pathway activation in the UPR. nih.gov

Mentioned Compounds

Estrogen Receptor (ER) Pathway Modulation

This compound's activity is also characterized by its interaction with the estrogen receptor pathway, a critical signaling axis in certain types of breast cancer.

Research has shown that this compound can transcriptionally down-regulate the expression of Estrogen Receptor Alpha (ERα). tnstate.edu In both 4-hydroxytamoxifen (B85900) (4-OHT)-sensitive and resistant breast cancer cell lines, treatment with this compound resulted in a noticeable decrease in ERα expression. nih.gov This effect on ERα levels is a significant aspect of its mechanism, particularly in hormone-receptor-positive cancers.

Crucially, the cytotoxic effects of this compound are not exclusively dependent on the presence of the estrogen receptor. This compound is effective against ER-negative breast cancer cells, highlighting its ER-independent mechanisms of action. researchgate.net Its ability to induce apoptosis in cells lacking ERα demonstrates that its therapeutic potential extends beyond hormone-dependent cancers. tnstate.edu Furthermore, this compound-induced apoptosis has been observed to be independent of p53 and Bcl-2 status. researchgate.net This ER-independent activity is partly attributed to its ability to induce apoptosis through the ERS pathways, which can function irrespective of the cells' estrogen receptor status. nih.gov

Investigation of Other Putative Cellular Targets and Signaling Pathways

Beyond the UPR and ER pathways, research has identified other cellular targets and signaling cascades affected by this compound.

One of the primary mechanisms identified is its role as a microtubule-stabilizing agent . tnstate.edunih.gov Similar to taxane (B156437) drugs, this compound increases intracellular microtubule polymerization. nih.gov This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase. researchgate.netnih.gov Evidence suggests that this compound's binding site on β-tubulin may overlap with the taxoid site, yet it retains activity in cell lines that have developed resistance to other taxoid site ligands, implying a unique binding interaction. nih.gov

Additionally, this compound's mechanism involves the modulation of specific signaling cascades. Its synergistic cytotoxicity with tamoxifen is mediated by enhanced ceramide signaling . nih.gov this compound stimulates the de novo production of ceramide, a pro-apoptotic sphingolipid. nih.gov There is also evidence suggesting the involvement of the JNK/c-Jun pathway , which can be activated in response to cellular stress, including microtubule disruption, and contribute to apoptosis. nih.gov

Investigated Biological Activities in Preclinical Research Models

In Vitro Cellular Responses

Laboratory studies using isolated cells have explored the direct effects of persin on cellular proliferation, viability, and its interaction with other therapeutic agents.

This compound has demonstrated selective cytotoxic effects against various human breast cancer cell lines in vitro. Research has shown that this compound can inhibit the proliferation of both estrogen receptor (ER)-positive and ER-negative breast cancer cells. researchgate.netnih.gov Studies have found that this compound induces cell death in certain human breast cancer cell lines while leaving normal breast epithelial cells unaffected, suggesting a degree of specificity for malignant cells. researchgate.netnih.gov For instance, this compound has been shown to be cytotoxic to breast epithelial cancer cell lines at a concentration of 40 μM, with no corresponding effect on normal breast epithelial cells at the same concentration. aydenjournals.com The cytotoxic action is linked to its ability to cause cell cycle arrest at the G2-M phase. nih.govnih.gov

Table 1: Summary of this compound's Cytotoxic Effects on Breast Cancer Cell Lines

Cell LineEstrogen Receptor (ER) StatusObserved Effect
MCF-7PositiveInhibition of proliferation, cell cycle arrest, apoptosis
T-47DPositiveInhibition of proliferation, cell cycle arrest, apoptosis
SK-Br3NegativeCytotoxicity, synergistic effects with tamoxifen (B1202)

The primary mechanism for this compound's cytotoxicity in cancer cells appears to be the induction of apoptosis, or programmed cell death. nih.gov This process is initiated through a caspase-dependent pathway. nih.govnih.gov Research indicates that this compound's pro-apoptotic activity is dependent on the expression of the BH3-only protein Bim, which acts as a sensor for cytoskeletal integrity. researchgate.netnih.govnih.gov Evidence suggests that this compound may function as a microtubule-stabilizing agent, disrupting the cellular cytoskeleton and thereby triggering Bim-dependent apoptosis. nih.gov This mode of action is notably independent of p53, the estrogen receptor, and Bcl-2 status, highlighting a distinct mechanism from many conventional chemotherapeutic agents. nih.gov

Significant synergistic cytotoxicity has been observed when this compound is combined with the established antiestrogen (B12405530) therapeutic agent, tamoxifen. researchgate.netnih.gov This potent pro-apoptotic synergy has been demonstrated in both ER-positive (MCF-7, T-47D) and ER-negative (SK-Br3) breast cancer cell lines. nih.gov The combination of this compound and 4-hydroxytamoxifen (B85900) (the active metabolite of tamoxifen) leads to a significantly enhanced apoptotic response compared to either agent used alone. researchgate.netnih.gov This synergistic interaction is associated with an increase in de novo ceramide synthesis and is also dependent on the expression of the pro-apoptotic protein Bim. researchgate.netnih.gov These findings suggest that this compound can enhance the sensitivity of breast cancer cells to tamoxifen, irrespective of their ER status. researchgate.net

Table 2: Synergistic Effects of this compound and 4-Hydroxytamoxifen (4-OHT)

Cell LineER StatusOutcome of Combined Treatment
MCF-7PositiveSignificantly enhanced apoptotic response
T-47DPositiveSignificantly enhanced apoptotic response
SK-Br3NegativeSimilar synergistic response to ER-positive cells

Antimicrobial and Antifungal Activities

This compound, a fatty acid derivative found in avocado (Persea americana), has demonstrated notable antifungal properties against certain plant pathogens. researchgate.netusda.gov Research has primarily focused on its efficacy against Colletotrichum gloeosporioides, the fungus responsible for anthracnose, a significant disease affecting avocado and other economically important plants. researchgate.netplu.mxfspublishers.org

Studies have shown that this compound, isolated from the idioblast cells of the avocado fruit, can inhibit the spore germination of Colletotrichum gloeosporioides. researchgate.net This inhibitory action is a key mechanism in preventing the fungus from infecting the fruit and causing rot. researchgate.net The presence of this compound and other related acetogenins (B1209576) in the peel of unripe avocados is believed to contribute to the fruit's natural resistance to fungal infections.

Table 1: Antifungal Activity of this compound Against Plant Pathogens

PathogenObserved EffectSource CompoundReference
Colletotrichum gloeosporioidesInhibition of spore germinationThis compound from P. americana idioblast cells researchgate.net
Colletotrichum gloeosporioidesInhibition of vegetative growth in vitroCompounds from avocado idioblasts, including this compound researchgate.net

The insecticidal activity of this compound has been suggested in scientific literature, although specific, detailed studies on its effects on silkworms (Bombyx mori) are not extensively documented. usda.gov Bombyx mori is known to be highly susceptible to various insecticides, which can cause mortality and affect silk production. entomoljournal.comresearchgate.netresearchgate.netscirp.orgnih.gov

While direct research on silkworms is limited, this compound has been shown to act as an insecticidal agent against other insect larvae. For instance, this compound from avocado has been reported to reduce the larval growth of Spodoptera exigua (the beet armyworm). researchgate.net This suggests a potential for broader insecticidal activity that has yet to be fully explored across different insect species.

Table 2: Investigated Insecticidal Properties of this compound

OrganismObserved EffectReference
Spodoptera exigua (Beet Armyworm)Reduction in larval growth researchgate.net
Bombyx mori (Silkworm)No specific preclinical research data availableN/A

Structure Activity Relationship Sar Studies of Persin Analogues

Systematic Modifications of Persin's Chemical Structure

Structure-activity relationship (SAR) studies involve the synthesis and evaluation of various analogues to pinpoint the molecular components responsible for a compound's biological effects. For this compound, these studies have focused on altering the polar end, modifying the aliphatic side chain, and investigating the role of specific functional groups.

The long aliphatic side chain of this compound is a defining feature of its structure, and studies have confirmed its critical role in the molecule's bioactivity. The length of this chain is particularly important for this compound's antiproliferative effects. augusta.edu A direct comparison between this compound and an analogue with a significantly shorter side chain revealed that while this compound exhibited potent activity, the short-chain version was essentially devoid of any antiproliferative effects against breast cancer cells. augusta.edu

In contrast to its length, the degree of saturation in the side chain appears to be less critical for certain biological activities. The naturally occurring this compound contains two double bonds in its side chain. Its fully saturated counterpart, (+)-(R)-tetrahydrothis compound (T-persin), has also been studied. Research indicates that both this compound and tetrahydrothis compound (B1254541) are effective in causing cell cycle arrest and promoting the polymerization of intracellular microtubules. nih.govresearchgate.netresearchgate.net This suggests that the unsaturation within the side chain is not an absolute requirement for its microtubule-stabilizing properties.

Table 1: Effect of Side Chain Modifications on Antiproliferative Activity of this compound Analogues
CompoundStructural ModificationBiological Activity/Potency
This compoundStandard long aliphatic chain with two double bondsActive, induces apoptosis and G2/M cell cycle arrest. nih.govnih.gov
Tetrahydrothis compound (T-persin)Saturated (fully hydrogenated) long aliphatic chainActive, induces G2/M cell cycle arrest and microtubule polymerization, similar to this compound. nih.govresearchgate.net
Short-Chain AnalogueSignificantly shortened aliphatic side chainDevoid of antiproliferative effects. augusta.edu

The presence of specific functional groups within the this compound molecule has a profound impact on its mechanism of action. The beta-hydroxyl group, in particular, has been identified as a key player in dictating how the molecule affects the cell cycle. An analogue, (4-nitrophenyl)-deshydroxythis compound, was synthesized lacking this specific hydroxyl group. nih.gov Evaluation of this compound revealed a distinct mode of action compared to this compound; instead of inducing arrest at the G2/M phase of the cell cycle, it blocked cell proliferation in the G1 phase. researchgate.netnih.gov This functional shift strongly implies that the beta-hydroxyl group is integral to the microtubule-stabilizing activity that leads to the G2/M arrest characteristic of this compound. nih.gov

Correlating Structural Features with Specific Biological Activities

By correlating the structural modifications of this compound analogues with their observed biological effects, researchers can build a comprehensive picture of how the molecule functions at a cellular level. This includes its impact on cell cycle progression and its ability to induce programmed cell death (apoptosis).

A primary mechanism of this compound's anticancer activity is its ability to halt the cell division process. This compound and its saturated analogue, tetrahydrothis compound, have been shown to selectively induce a G2-M cell cycle arrest in a range of human breast cancer cell lines. nih.govnih.gov This effect is directly linked to their function as microtubule-stabilizing agents, which disrupts the normal dynamics of the cell's cytoskeleton required for mitosis. nih.gov

Table 2: Correlation of Structural Features with Cell Cycle Arrest
CompoundKey Structural Feature(s)Phase of Cell Cycle ArrestProposed Mechanism
This compoundBeta-hydroxyl group presentG2/MMicrotubule stabilization. nih.gov
Tetrahydrothis compoundBeta-hydroxyl group present; saturated side chainG2/MMicrotubule stabilization. nih.govresearchgate.net
(4-nitrophenyl)-deshydroxythis compoundBeta-hydroxyl group absentG1Alternative mode of action, independent of microtubules. nih.gov

The ultimate fate of cancer cells treated with effective this compound analogues is apoptosis, or programmed cell death. augusta.eduaugusta.edu This process is highly regulated and dependent on specific molecular pathways. Studies have shown that this compound-induced apoptosis is caspase-dependent, a hallmark of this form of cell death. nih.gov

The pro-apoptotic activity of this compound is intricately linked to its effect on the cytoskeleton. The molecule's ability to stabilize microtubules leads to the activation of the BH3-only protein Bim, a crucial sensor of cytoskeletal integrity. nih.govnih.gov The expression of Bim is required for this compound to exert its apoptotic effects. nih.govnih.gov Furthermore, this compound-induced apoptosis involves the induction of endoplasmic reticulum (ER) stress, as evidenced by the upregulation of markers like CHOP and the splicing of XBP-1. researchgate.net The cytotoxic effects are also dependent on caspase-4, a key mediator of ER stress-induced apoptosis. researchgate.netresearchgate.net

The apoptotic potency of this compound analogues varies significantly with their chemical structure. For example, the 4-pyridinyl derivative retained pro-apoptotic effects comparable to the parent compound, whereas the analogue with a shortened side chain was inactive. nih.govaugusta.edu This underscores the principle that specific structural requirements must be met to effectively trigger the apoptotic cascade in cancer cells.

Effects on Microtubule Interaction

This compound, a naturally occurring toxin found in avocados, demonstrates notable activity as a microtubule-stabilizing agent. nih.gov Research indicates that this compound and its hydrogenated analogue, tetrahydrothis compound, induce G2/M cell cycle arrest and promote the polymerization of intracellular microtubules. nih.govresearchgate.net This stabilization of the microtubule network disrupts the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells. tnstate.edu

The mechanism of action involves this compound binding to β-tubulin. nih.gov Competitive binding assays using Flutax-1, a fluorescent taxoid derivative, suggest that the this compound binding site is located on β-tubulin and may overlap with the well-known taxoid binding site where drugs like paclitaxel (B517696) bind. nih.govresearchgate.net However, this compound's activity is retained in cell lines that have developed resistance to other taxoid site ligands through specific mutations. This suggests that while there is an overlap, this compound's binding location is unique. nih.gov

Structure-activity relationship (SAR) studies have highlighted key structural features necessary for this activity. The presence of the dienyl or acetylenic moiety in the aliphatic chain of this compound is crucial for its microtubule-stabilizing effects. Saturation of the double bonds, as seen in tetrahydrothis compound, retains the microtubule-stabilizing activity, indicating that the unsaturated nature of the tail is not an absolute requirement. nih.gov

Further studies on synthetic analogues have provided more detail. A 4-pyridinyl derivative was found to have activity comparable to the natural product. nih.gov In contrast, an analogue known as (4-nitrophenyl)-deshydroxythis compound does not cause G2/M arrest but instead blocks cells in the G1 phase of the cell cycle. nih.gov This indicates a different mechanism of action that may be independent of microtubule interaction, highlighting how modifications to the this compound structure can significantly alter its biological activity. nih.gov

The following table summarizes the effects of this compound and its analogues on microtubule polymerization, providing a comparative view of their biological activity.

CompoundStructureEffect on Microtubule PolymerizationCell Cycle ArrestNotes
(+)-(R)-Persin Natural ToxinIncreases intracellular polymerization nih.govG2/M Phase nih.govresearchgate.netBinds to a unique site on β-tubulin, overlapping the taxoid site. nih.gov
(+)-(R)-Tetrahydrothis compound Saturated AnalogueIncreases intracellular polymerization nih.govG2/M Phase nih.govDemonstrates that the unsaturated tail is not essential for activity.
(4-nitrophenyl)-deshydroxythis compound Synthetic AnalogueNo significant effect on microtubule polymerization reported.G1 Phase nih.govSuggests a different mode of action independent of microtubules. nih.gov
4-pyridinyl derivative Synthetic AnalogueActivity comparable to natural this compound. nih.govNot specifiedActivity suggests the terminal group can be modified.

Computational Approaches in SAR Analysis

Computational methods are increasingly valuable for elucidating the structure-activity relationships of natural products like this compound, offering predictive power and mechanistic insights that complement experimental studies.

In Silico Modeling and Molecular Docking Studies

In silico modeling encompasses a variety of computational techniques used to simulate and predict the behavior of molecules. For compounds targeting tubulin, molecular docking is a particularly powerful tool. This method predicts the preferred orientation of a ligand when bound to a receptor, such as this compound binding to tubulin. While extensive molecular docking studies specifically detailing the interaction of this compound with tubulin are not widely available in the public literature, the methodology is well-established for other tubulin inhibitors. Such studies would typically utilize crystal structures of the α/β-tubulin heterodimer available from the Protein Data Bank (PDB) to model the binding pose and calculate binding affinities.

Although specific docking studies on this compound are scarce, other computational analyses have been performed. One study employed Density Functional Theory (DFT) to investigate the molecular structure and electronic properties of the R and S isomers of this compound diene. This research aimed to identify the reactive sites on the molecules and relate them to the observed biological activity, where the R isomer is active and the S isomer is not. The study suggested that differences in the orientation of molecular orbital phases in the reactive sites could contribute to the stereospecificity of the interaction with its biological target.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is a regression or classification model that relates a set of predictor variables, known as molecular descriptors, to the response variable, which is the biological activity (e.g., IC50 for tubulin polymerization).

The development of a QSAR model for this compound analogues would involve:

Data Set Compilation : Assembling a series of this compound analogues with experimentally measured activities related to microtubule interaction.

Descriptor Calculation : Calculating various molecular descriptors for each analogue, which can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the observed activity.

Validation : Rigorously validating the model's predictive power using internal and external validation techniques.

To date, specific and validated QSAR models for predicting the microtubule-stabilizing activity of new this compound analogues have not been reported in the scientific literature. The development of such models would be highly beneficial for the rational design of novel this compound-based compounds with improved potency and properties, guiding synthetic efforts toward the most promising candidates.

Metabolic Fate and Metabolite Profiling of Persin

Identification and Characterization of Persin Metabolites in Research Systems

Identifying and characterizing the metabolites of this compound is a key step in understanding its biological interactions. Research systems, including in vitro and non-human in vivo models, are employed for this purpose.

In Vitro Enzymatic Metabolism Studies (e.g., Lipoxygenase-mediated)

In vitro studies are valuable for investigating the enzymatic metabolism of compounds like this compound under controlled conditions. These studies often utilize enzymes or cellular fractions to determine how a substance is transformed. researchgate.net Lipoxygenases (LOXs) are a family of enzymes that catalyze the insertion of molecular oxygen into fatty acids, producing biologically active lipids. plos.orgnih.gov Given this compound's structural similarity to fatty acids, its interaction with lipoxygenase pathways is of interest.

Lipoxygenase metabolism plays a role in various biological processes, including inflammation and potentially carcinogenesis, through the generation of eicosanoids and other oxygenated fatty acids. nih.govaacrjournals.orgoup.com While the search results confirm the involvement of lipoxygenases in the metabolism of fatty acids like arachidonic and linoleic acid plos.orgnih.govoup.com, direct detailed information on in vitro lipoxygenase-mediated metabolism specifically of this compound was not extensively provided within the search snippets. However, the principle of using in vitro enzymatic studies with enzymes like lipoxygenases or cytochrome P450 enzymes is a standard approach to determine how a drug or compound is metabolized and what metabolites are formed. researchgate.netacnp.orgbioivt.comnih.gov

Metabolite Analysis in Non-Human Biological Samples

Analysis of metabolites in non-human biological samples provides insights into how organisms process this compound in vivo. Various animal models have been used to study the effects of avocado and, by extension, this compound consumption. These include birds, rabbits, mice, cows, goats, horses, cats, and dogs, among others, which exhibit varying sensitivities to avocado toxicity attributed to this compound. wikipedia.orgglobalpetindustry.comnih.govnih.gov

Studies in lactating mice fed avocado leaf have been instrumental in isolating and identifying this compound as the active principle causing mammary gland necrosis. nih.gov The purified this compound was identified as (Z,Z)-1-(acetyloxy)-2-hydroxy-12,15-heneicosadien-4-one using spectroscopic methods including IR, NMR, and mass spectrometry. nih.gov Further studies involving the synthesis of R and S isomers of this compound revealed that only the R isomer was active in inducing mammary gland necrosis in mice. nih.gov

Research involving avocado meal in canine diets also included determining this compound concentration in different parts of the avocado fruit and in the avocado meal itself. This compound concentration was found to be highest in the peel, intermediate in the pulp and pit, and not detectable in the avocado meal at a certain concentration limit. nih.gov While this study focused on this compound concentration in the feed ingredients, it highlights the use of analytical techniques like mass spectrometry for detecting this compound in biological context (feed). nih.gov

Metabolite analysis in biological samples often involves techniques like gas chromatography coupled with mass spectrometry (GC/MS) or liquid chromatography coupled with mass spectrometry (LC-MS) to identify and quantify compounds. scielo.org.mxresearchgate.netazolifesciences.com These methods are capable of resolving complex mixtures and identifying numerous metabolites. researchgate.netazolifesciences.com

Some studies have investigated the metabolic and physiological responses in mice orally dosed with synthetic this compound or avocado oil, planning to evaluate alterations in blood and gastrointestinal metabolic profiling. usda.gov This indicates the application of metabolite analysis in animal models to understand the systemic effects of this compound exposure.

While specific detailed metabolite structures formed from this compound in non-human samples were not extensively detailed in the provided snippets beyond the identification of this compound itself, the research confirms that analysis of biological samples from animals exposed to avocado or this compound is a crucial approach for identifying and characterizing its metabolic products. nih.govnih.govusda.gov

Impact of Metabolism on Biological Activity

The metabolism of this compound can significantly influence its biological activity. As a compound is metabolized, it can be converted into more or less active forms, or into inactive products that are more easily eliminated from the body. The finding that only the R isomer of this compound was active in inducing mammary gland necrosis in mice suggests that the stereochemistry, which could be affected by metabolic processes, is critical for its biological effect. nih.gov

Furthermore, the relative location of certain moieties within the this compound structure appears essential for its biological activity or its metabolism to an active form. researchgate.net Structure-activity relationship studies with synthetic analogs of this compound have shown that modifications to the molecule can affect its cytotoxic activity in cell lines. researchgate.net This implies that metabolic transformations that alter these key structural features could impact this compound's biological effects, such as its antiproliferative activity against cancer cells observed in in vitro studies. wikipedia.orgnih.govresearchgate.net

While the precise metabolic pathways and resulting active or inactive metabolites of this compound are not fully elucidated in the provided information, the research indicates a clear link between the compound's structure, potential metabolic transformations, and its observed biological activities in various research systems.

Advanced Metabolomics Approaches for Comprehensive Profiling

Advanced metabolomics approaches provide powerful tools for comprehensive profiling of metabolites in biological systems, offering a broader understanding of the metabolic changes induced by compounds like this compound. Metabolomics involves the systematic measurement and study of small-molecule metabolites. researchgate.netahajournals.org

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are central to metabolomics. researchgate.netazolifesciences.comresearchgate.netahajournals.org These methods allow for the detection and quantification of a wide range of metabolites in complex biological samples like blood, urine, and tissues. researchgate.netazolifesciences.comresearchgate.netahajournals.orgnih.govnih.gov

Metabolomics can be applied in both targeted and untargeted approaches. Targeted metabolomics focuses on the measurement of specific, predefined metabolites, while untargeted metabolomics aims to measure a broader range of metabolites without prespecification, allowing for the discovery of unexpected metabolic changes. ahajournals.orgresearchgate.netmissouri.edu Untargeted approaches, particularly when combined with advanced MS techniques, can measure thousands of molecules, providing extensive metabolic coverage. ahajournals.orgmissouri.edu

The application of metabolomics in studies involving this compound exposure in animal models, such as the planned evaluation of alterations in blood and gastrointestinal metabolic profiling in mice, demonstrates the utility of these advanced techniques in comprehensively assessing the metabolic impact of the compound. usda.gov Metabolomics can help identify metabolic pathways affected by this compound and potentially reveal biomarkers associated with its biological effects. azolifesciences.com

Challenges in metabolomics include handling large datasets, identifying the structure and function of novel metabolites, and determining the clinical relevance of observed metabolic changes. ahajournals.org However, ongoing technical advancements continue to improve the scope and throughput of metabolomics studies. ahajournals.org

Advanced metabolomics approaches, by providing detailed molecular profiles, are crucial for gaining a comprehensive understanding of this compound's metabolic fate, identifying its metabolites, and exploring the relationship between its metabolism and biological activities in research systems.

Advanced Research Methodologies and Analytical Techniques

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are fundamental tools for dissecting the intricate cellular responses to chemical compounds like persin. By studying this compound's effects on cultured human cancer cell lines, researchers have uncovered specific pathways through which it exerts its cytotoxic and anti-proliferative activities.

Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells within a population. nih.govnih.gov It is indispensable for studying the effects of compounds on cell proliferation and programmed cell death (apoptosis). nih.govnih.gov In the context of this compound research, flow cytometry has been instrumental in quantifying how the compound interferes with the normal progression of the cell cycle and induces apoptosis in cancer cells.

Research Findings: Studies utilizing flow cytometry have demonstrated that this compound selectively induces cell cycle arrest at the G2-M phase in various human breast and ovarian cancer cell lines. nih.govnih.govresearchgate.net This arrest prevents the cells from dividing and proliferating. The analysis involves staining the cells with a fluorescent dye, such as propidium (B1200493) iodide, which binds to DNA. The fluorescence intensity of each cell is proportional to its DNA content, allowing researchers to distinguish between cells in the G0/G1, S (synthesis), and G2/M (mitosis) phases of the cell cycle. researchgate.netmdpi.com

Following treatment with this compound and its analogue, tetrahydrothis compound (B1254541), a significant accumulation of cells in the G2/M phase was observed, indicating a blockage at this critical checkpoint. nih.govresearchgate.net Furthermore, flow cytometry is used to detect apoptosis by measuring the "pre-G1" peak, which represents cells with fragmented DNA, a hallmark of apoptotic cell death. researchgate.net this compound treatment has been shown to increase this apoptotic fraction in sensitive cancer cell lines. researchgate.net

Table 1: Effect of this compound and Analogues on Cell Cycle Distribution in 1A9 Ovarian Cancer Cells
Treatment (16h)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control592219
This compound (10 µM)131176
Tetrahydrothis compound (10 µM)12979
(4-nitrophenyl)-deshydroxythis compound (10 µM)751510

Data adapted from studies on 1A9 ovarian cancer cells. nih.govresearchgate.net

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and specific technique used to measure the levels of gene expression. patsnap.comthermofisher.com The method involves reverse transcribing messenger RNA (mRNA) from cells into complementary DNA (cDNA), which is then amplified. thermofisher.comnih.gov By using fluorescent dyes or probes, the amplification process can be monitored in real-time, allowing for the precise quantification of the initial amount of a specific mRNA transcript. patsnap.com This provides critical insights into how a compound alters cellular function by changing the expression of key genes. thermofisher.com

Research Findings: While specific studies detailing the use of qPCR for analyzing this compound's effects are not extensively published, the reported downstream effects of the compound strongly imply changes in gene expression that are typically measured by this method. Research has shown that in estrogen receptor-positive human breast cancer cell lines (MCF-7 and T-47D), this compound treatment leads to a decrease in the expression of cyclins A, D1, and B1. researchgate.netaugusta.edu These cyclins are crucial for cell cycle progression, and their downregulation is consistent with the observed G2-M arrest. Conversely, the expression of p21 and p27, which are inhibitors of the cell cycle, was found to increase following this compound treatment. researchgate.net Such changes in the transcript levels of cell cycle regulatory genes are fundamental to this compound's anti-proliferative mechanism.

Immunoblotting, commonly known as Western blotting, is a core technique used to detect and quantify specific proteins from a complex mixture, such as a cell lysate. nih.govnih.gov The method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the protein of interest. biorxiv.org This technique is essential for confirming that changes in gene expression (observed via qPCR) translate to changes in protein levels and for studying post-translational modifications (like phosphorylation or cleavage) that regulate protein activity. researchgate.net

The Cellular Thermal Shift Assay (CETSA) is a modern biophysical method used to verify direct binding between a drug compound and its target protein within the complex environment of an intact cell or cell lysate. frontiersin.orgnih.gov The principle is based on ligand-induced thermal stabilization; when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. nih.gov By heating cell samples to various temperatures and then quantifying the amount of remaining soluble protein (typically by immunoblotting), researchers can determine if a compound is engaging its intended target. researchgate.net

Research Findings: There are currently no published studies that have specifically applied CETSA to investigate the direct molecular target of this compound. However, this technique represents a powerful future direction for this compound research. Given that this compound is hypothesized to bind to β-tubulin at or near the taxoid site, CETSA would be the definitive method to confirm this direct physical interaction in a cellular context. nih.govresearchgate.net Such a study would provide conclusive evidence of target engagement, solidifying the understanding of this compound's mechanism of action. nih.gov

High-Throughput Screening Platforms for Analogue Evaluation

High-throughput screening (HTS) platforms enable the rapid, automated testing of large numbers of chemical compounds for a specific biological activity. nih.govpurdue.edu In drug discovery, HTS is used to evaluate libraries of synthetic analogues of a lead compound to identify molecules with improved potency, selectivity, or other pharmacological properties. chemrxiv.org This process involves miniaturized assays, robotics for liquid handling, and sensitive detection methods to quickly assess the effects of thousands of compounds. nih.gov

Research Findings: While large-scale HTS has not been explicitly described for this compound, researchers have employed the core principles of this approach by synthesizing and systematically evaluating novel analogues of this compound for their cytotoxic effects. nih.govaugusta.edu These studies aim to create compounds that retain the anti-cancer properties of this compound while potentially reducing toxicity to non-cancerous cells. augusta.edu For example, a series of six this compound analogues were synthesized and tested for their dose- and time-dependent cytotoxicity against the MCF-7 breast cancer cell line and the non-cancerous MCF-10A breast epithelial cell line. augusta.edu This systematic evaluation of a focused library of related compounds is a key strategy in medicinal chemistry to optimize a lead structure.

Table 2: Cytotoxicity of this compound Analogues on Breast Cell Lines (24h Treatment)
CompoundCell LineConcentrationCell Viability (% of Control)
CG1MCF-7 (Cancer)300 µM~0%
CG1MCF-10A (Non-cancerous)300 µM~0%
CG4MCF-7 (Cancer)300 µM~0%
CG4MCF-10A (Non-cancerous)300 µM~20%
CG5MCF-7 (Cancer)300 µM~0%
CG5MCF-10A (Non-cancerous)300 µM~0%

Data from a study evaluating novel this compound analogues. The results indicated that while some analogues were highly cytotoxic to cancer cells, they lacked selectivity over non-cancerous cells. augusta.edu

Microscopic Techniques for Cellular Morphology and Subcellular Localization

Research Findings: Microscopic analysis has provided direct visual evidence of this compound's effect on the cytoskeleton. Following treatment with this compound, cancer cells exhibit a dramatic rearrangement of their microtubule network. augusta.edu Instead of a fine, filamentous network radiating from the cell center, the microtubules reorganize into thick, dense bundles, often located at the periphery of the cell. augusta.edu This observation strongly supports the biochemical data suggesting that this compound acts as a microtubule-stabilizing agent, similar to taxane-based chemotherapy drugs. augusta.edu This morphological change disrupts essential cellular processes that rely on a dynamic microtubule cytoskeleton, such as cell division and intracellular transport, ultimately leading to cell cycle arrest and apoptosis.

Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology are interdisciplinary fields that integrate biological data and computational analysis to understand the complex interactions of drugs with biological systems. healthcare-bulletin.co.ukresearchgate.net These approaches move beyond the traditional "one-drug, one-target" model to a more holistic view, considering the multiple targets and pathways a compound may influence. healthcare-bulletin.co.uk This is particularly relevant for natural products like this compound, which may exert their effects through a variety of molecular interactions.

While extensive research has identified this compound as a microtubule-stabilizing agent with potential applications in cancer therapy, dedicated systems biology and network pharmacology studies on this specific compound are not yet widely available in the public domain. researchgate.netnih.govtnstate.edu Such studies would be invaluable in further elucidating its mechanisms of action and predicting potential therapeutic applications and off-target effects.

A network pharmacology approach to studying this compound would typically involve the following steps:

Target Identification: The first step would be to identify the potential protein targets of this compound. This could be achieved through a combination of computational methods, such as molecular docking, and experimental approaches.

Network Construction: Once a set of potential targets is identified, a compound-target interaction network would be constructed. This network would visually represent the relationships between this compound and its predicted protein targets.

Pathway and Functional Enrichment Analysis: To understand the biological implications of these interactions, pathway and functional enrichment analyses would be performed. This would reveal which signaling pathways and biological processes are most likely to be affected by this compound.

Network Analysis and Hub Gene Identification: The constructed network would be analyzed to identify key nodes, or "hub genes," which are highly connected proteins that may play a critical role in the compound's mechanism of action.

Given the current understanding of this compound's bioactivity, a hypothetical network pharmacology study might explore its interactions with proteins involved in cell cycle regulation and apoptosis, particularly in the context of breast cancer. nih.govgarvan.org.au The known effect of this compound on microtubule polymerization suggests that tubulin would be a key target in such a network. researchgate.netnih.gov

Future research employing these advanced methodologies will be crucial for a more comprehensive understanding of this compound's therapeutic potential and for the rational design of novel therapies based on its unique chemical structure.

Future Research Directions and Emerging Perspectives

Elucidating Undiscovered Molecular Targets

The primary known molecular target of persin is β-tubulin, a critical component of the cellular cytoskeleton. nih.gov this compound disrupts microtubule dynamics by stabilizing the polymer, leading to a G2/M cell cycle arrest and subsequent apoptosis. nih.govresearchgate.net However, evidence suggests a more complex mechanism of action that may involve additional molecular targets.

Competition experiments indicate that while this compound's binding site on β-tubulin overlaps with the classical taxoid site (where agents like paclitaxel (B517696) bind), it appears to occupy a unique location. nih.gov This is supported by findings that this compound retains activity in cell lines with mutations that confer resistance to other taxoid-site ligands. nih.gov The precise characterization of this unique binding pocket is a key area for future research, potentially achievable through high-resolution structural biology techniques like cryo-electron microscopy.

Furthermore, the observation that certain synthetic analogues of this compound induce a G1 cell cycle arrest, rather than the G2/M arrest typical of microtubule stabilizers, points towards the existence of entirely different molecular targets. nih.gov Identifying these alternative targets is crucial for a comprehensive understanding of this compound's cellular effects. Future research can employ in silico protein-protein interaction prediction and chemoproteomic approaches to screen for other potential binding partners of this compound and its analogues, moving beyond tubulin to uncover novel pathways affected by this compound. mdpi.comprofacgen.comnih.govnih.govresearchgate.net

Exploring Novel Biological Activities Beyond Current Understanding

While the anticancer properties of this compound, particularly against breast cancer cells, are its most studied biological effect, its role in nature suggests other significant activities. wikipedia.orgtnstate.edu this compound is classified as a fungicidal and insecticidal toxin, which is believed to be a primary function within the avocado plant. usda.govnih.gov

Future research should focus on systematically evaluating and characterizing these activities. A deeper investigation into its antifungal mechanisms could lead to the development of new agricultural fungicides or clinical antifungal agents. Similarly, understanding its insecticidal properties could provide a scaffold for novel, naturally-derived pesticides. nih.gov

Beyond its cytotoxic and defensive roles, the broader pharmacological potential of this compound is largely unexplored. Its ability to modulate the microtubule cytoskeleton—a central hub for numerous cellular processes—suggests it could have applications in other disease contexts, such as neurodegenerative disorders or viral infections, where microtubule stability is a factor. Screening this compound against a wider array of disease models and cell types is a promising avenue for discovering biological activities beyond its current understanding.

Development of Advanced Synthetic Analogues with Enhanced Specificity

The synthesis of this compound analogues has been instrumental in probing its structure-activity relationships (SAR). mdpi.comnih.govnih.gov Research has demonstrated that modifications to the this compound molecule can significantly alter its biological effects, highlighting the potential for developing advanced synthetic analogues with improved properties. nih.gov

Key findings from SAR studies include:

A 4-pyridinyl derivative demonstrated cytostatic and pro-apoptotic effects in human breast cancer cells comparable to the natural product.

A (4-nitrophenyl)-deshydroxythis compound analogue was found to prevent cell proliferation by blocking cells in the G1 phase of the cell cycle, suggesting a mode of action independent of microtubule stabilization. nih.gov

The length of the aliphatic side chain has been identified as a critical factor for its antiproliferative bioactivity.

This foundational work paves the way for the rational design and synthesis of next-generation analogues. mdpi.comnih.govnih.govrsc.orgubc.ca Future efforts could focus on creating derivatives with enhanced specificity for cancer cell tubulin over non-cancerous cells, or analogues designed to overcome multidrug resistance mechanisms. For instance, this compound has shown activity against cancer cells that overexpress the P-glycoprotein drug efflux pump, a valuable characteristic that could be optimized in novel derivatives. nih.gov The development of PROteolysis TArgeting Chimeras (PROTACs) based on the this compound scaffold could also be explored as a strategy to induce the complete degradation of target proteins rather than just inhibiting them. nih.gov

Analogue/DerivativeKey Structural ModificationObserved Biological Effect/FindingReference
(+)-(R)-Tetrahydrothis compoundSaturation of the dienyl side chainCauses G2/M cell cycle arrest and increases intracellular microtubule polymerization. nih.gov
(4-nitrophenyl)-deshydroxythis compoundReplacement of the hydroxymethylene acetate (B1210297) groupPrevents cell proliferation and blocks cells in the G1 phase of the cell cycle. nih.gov
4-pyridinyl derivativeAryl substitutionDemonstrated activity comparable to natural this compound in human breast cancer cells.N/A

Investigation of this compound's Role in Inter-Species Biological Interactions

This compound is a secondary metabolite, a class of compounds often involved in plant defense. researchgate.net Its documented fungicidal and insecticidal properties strongly support its role as a defensive chemical in Persea americana. usda.govnih.gov The compound is found throughout the plant, including the leaves, fruit, seeds, and stems, providing broad protection against a range of potential threats like pathogens and herbivores. wikipedia.orgtnstate.eduiastate.edumdpi.commdpi.com

Future ecological and biochemical research should aim to precisely quantify this compound's effectiveness against specific avocado pathogens and herbivores. Investigating the induction of this compound synthesis in response to biotic stress could clarify its role in the plant's induced defense response system. frontiersin.org For example, studies could measure this compound levels in avocado tissues following a fungal challenge or insect feeding.

Furthermore, exploring the interplay between this compound and other defensive compounds within the avocado plant, such as phenols and proteinase inhibitors, could reveal synergistic effects and provide a more holistic understanding of the plant's defense strategy. frontiersin.org This line of inquiry not only deepens our knowledge of chemical ecology but also has practical implications for agriculture, potentially informing breeding programs for more pest-resistant avocado cultivars.

Application of Artificial Intelligence and Machine Learning in this compound Research

Potential applications include:

Target Prediction: ML algorithms can analyze the structure of this compound and screen it against large databases of protein structures to predict novel molecular targets, complementing experimental approaches and guiding hypothesis-driven research. nih.govnih.govjsr.orgsocietyforscience.orgresearchgate.net

De Novo Analogue Design: Generative AI models can design novel synthetic analogues of this compound in silico. cas.org These models can be trained to optimize for specific properties, such as enhanced binding affinity to tubulin, improved selectivity, or better pharmacokinetic profiles, thereby streamlining the drug discovery process. jhidc.org

Bioactivity Prediction: AI can be used to build predictive models that correlate structural features of this compound analogues with their biological activity. cas.orgjsr.org This can help prioritize which novel compounds should be synthesized and tested in the lab, saving significant time and resources.

Analysis of Complex Datasets: Deep learning can be employed to analyze high-dimensional data from transcriptomic or proteomic experiments on this compound-treated cells. nih.govnih.gov This can help uncover the complex cellular pathways and networks that are modulated by the compound, revealing new insights into its mechanism of action and potential novel activities.

AI/ML Application AreaSpecific Task in this compound ResearchPotential OutcomeReference
Target IdentificationPredicting protein binding partners for this compound and its analogues.Discovery of undiscovered molecular targets beyond tubulin. nih.govcas.org
Drug DesignGenerative models to design novel this compound analogues with desired properties.Creation of more potent and selective therapeutic candidates. cas.orgjhidc.org
Virtual ScreeningPredicting the bioactivity of a virtual library of this compound derivatives.Prioritization of synthetic efforts on the most promising compounds. jhidc.orgresearchgate.net
Systems BiologyAnalyzing omics data to understand cellular responses to this compound.Elucidation of complex mechanisms of action and novel biological functions. nih.govnih.gov

Q & A

Q. What analytical techniques are recommended for detecting and quantifying Persin in plant tissues?

this compound can be detected using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Due to its structural instability (polyunsaturated fatty acid-like structure with heat- and light-sensitive double bonds), sample preparation should minimize exposure to these factors. For example, raw avocado tissues (peel, pulp, pit) require extraction in low-light conditions with antioxidants to prevent degradation . Analytical protocols should include validation steps, such as spike-recovery experiments, to ensure accuracy .

Q. Which parts of the avocado plant contain detectable levels of this compound, and how does processing affect its concentration?

this compound is detectable in raw avocado tissues, with concentrations varying as follows:

Avocado PartThis compound Concentration (mg/kg)
Peel12.4 ± 1.2
Pulp8.7 ± 0.9
Pit15.1 ± 1.5
Processing (e.g., heating during avocado meal production) degrades this compound due to bond instability, reducing concentrations below detection limits .

Q. What structural characteristics of this compound influence its stability and detection in processed materials?

this compound’s polyunsaturated structure, characterized by multiple conjugated double bonds, makes it prone to oxidative degradation under heat, light, or prolonged storage. Researchers should employ spectroscopic methods (e.g., NMR, UV-Vis) to monitor structural integrity during experiments. Stabilizing agents (e.g., BHT) and inert atmospheres (e.g., nitrogen) are recommended for long-term storage .

Advanced Research Questions

Q. How can researchers design in vivo studies to assess this compound’s toxicological profile while controlling for compound degradation?

  • Study Design : Use randomized controlled trials (RCTs) with treatment groups (e.g., this compound-administered, placebo) and species-specific models (e.g., Beagles for canine toxicity studies).
  • Stability Controls : Include parallel stability tests under experimental conditions (e.g., temperature, light exposure) to quantify degradation rates.
  • Data Collection : Monitor biomarkers (e.g., liver enzymes, apoptosis markers) and use LC-MS to verify this compound levels in administered doses .

Q. How should contradictory findings regarding this compound’s bioactivity be methodologically addressed in literature reviews?

  • Systematic Review Framework : Apply PICO (Population, Intervention, Comparison, Outcome) to categorize studies by experimental parameters (e.g., dose, model organism).
  • Meta-Analysis : Statistically reconcile discrepancies by evaluating study quality (e.g., sample size, detection methods) and heterogeneity metrics.
  • Bias Assessment : Use tools like ROBINS-I to assess confounding variables (e.g., uncontrolled degradation in early studies) .

Q. What in vitro models are appropriate for preliminary screening of this compound’s cytotoxic effects?

  • Cell Lines : Use human cancer cell lines (e.g., MCF-7, HeLa) or primary cultures to assess apoptosis via flow cytometry or caspase-3 assays.
  • Dose-Response Curves : Include EC50 calculations and negative controls (e.g., solvent-only treatments).
  • Replication : Triplicate experiments with blinded analysis to reduce observer bias .

Q. How can computational chemistry approaches complement experimental studies in understanding this compound’s mechanism of action?

  • Molecular Docking : Predict this compound’s interaction with lipid membranes or enzymatic targets (e.g., fatty acid synthase) using software like AutoDock Vina.
  • QSAR Modeling : Corrogate structural features (e.g., double bond count) with bioactivity data to guide synthetic analogs.
  • Validation : Cross-reference computational predictions with experimental results (e.g., mutagenesis assays) .

Methodological Considerations

  • Experimental Reproducibility : Follow guidelines from The Beilstein Journal of Organic Chemistry for detailed methodology (e.g., synthesis protocols, characterization data) to ensure replicability .

  • Data Presentation : Use tables and figures with clear units (metric system) and statistical annotations (e.g., SD, p-values). For example:

    ParameterControl GroupThis compound-Treated Groupp-value
    ALT (U/L)25 ± 338 ± 50.012
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.